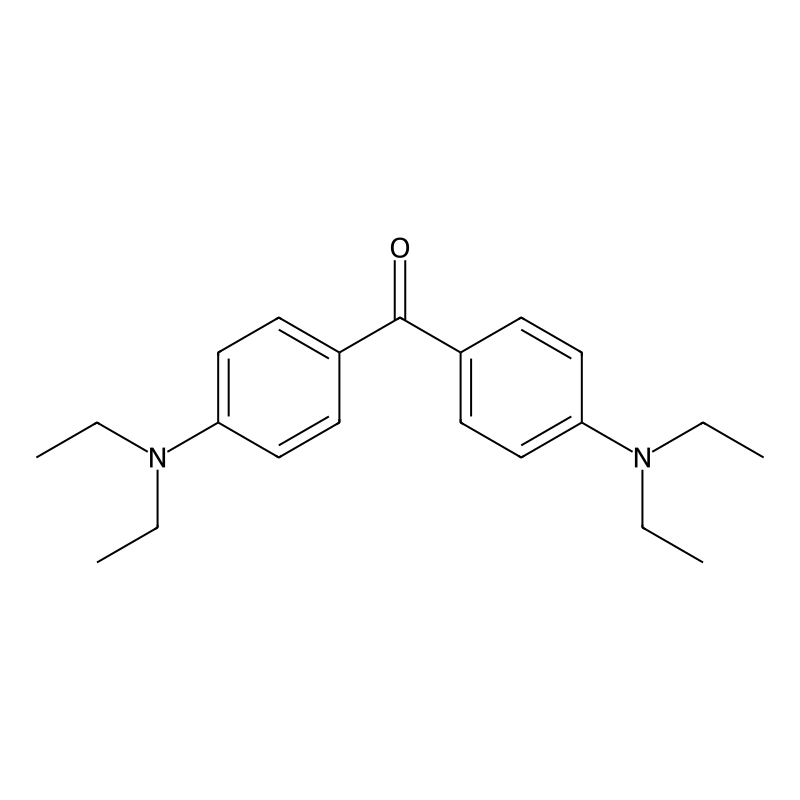4,4'-Bis(diethylamino)benzophenone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Photoinitiator
Michler's ketone is a widely used photoinitiator in free radical polymerization reactions. Upon exposure to light, it undergoes cleavage to form free radicals that initiate the polymerization process. This property makes it valuable for curing various photoresists and coatings used in the production of microelectronics and other applications [].
pH Indicator
Michler's ketone exhibits different colors depending on the pH of the surrounding solution. It is yellow in acidic solutions, turns blue in neutral solutions, and becomes violet in basic solutions []. This property allows researchers to use it as a simple and visual indicator of pH changes in various experiments.
Fluorescent Chemosensor
Michler's ketone can be modified with different functional groups to create fluorescent chemosensors. These modified molecules can selectively bind to specific analytes, such as metal ions or organic molecules, and exhibit changes in their fluorescence properties. This allows researchers to detect the presence and concentration of these analytes with high sensitivity [].
4,4'-Bis(diethylamino)benzophenone, also known as Michler's ethyl ketone, is an organic compound characterized by the molecular formula and a molecular weight of approximately 324.5 g/mol. This compound features two diethylamino groups attached to a benzophenone backbone, making it an effective photoinitiator in various polymerization processes. Its structure allows it to absorb ultraviolet light, primarily at wavelengths around 365 nm, facilitating its role in initiating polymerization reactions when exposed to light .
Currently, there is no scientific research readily available detailing a specific mechanism of action for 4,4'-Bis(diethylamino)benzophenone in biological systems.
The synthesis of 4,4'-bis(diethylamino)benzophenone typically involves the Friedel-Crafts acylation method. This process includes the reaction of diethylamine with benzoyl chloride or similar acylating agents under acidic conditions. The general reaction can be summarized as follows:
text2 C6H5N(C2H5)2 + COCl2 → C21H28N2O + 2 HCl
This method yields the desired compound alongside hydrochloric acid as a byproduct .
4,4'-Bis(diethylamino)benzophenone is widely used in various applications due to its effective photoinitiating properties:
- Photopolymerization: It is employed in dental materials and coatings for its ability to initiate polymerization under UV light.
- Adhesives and Sealants: The compound enhances the curing process in light-sensitive adhesives.
- Inks and Toners: It serves as a sensitizer in printing inks and toners.
- Dyes and Pigments: Its photochemical properties make it useful in dye production .
Interaction studies involving 4,4'-bis(diethylamino)benzophenone have focused on its role as a co-initiator in binary photoinitiating systems. Research has shown that when combined with other initiators like camphorquinone, it significantly enhances the degree of conversion in light-cured resins used for dental applications. This indicates that its interactions can lead to improved polymerization rates and material properties .
Several compounds share structural similarities with 4,4'-bis(diethylamino)benzophenone. Here are some notable comparisons:
| Compound Name | Structure/Formula | Notable Properties |
|---|---|---|
| 4,4'-Bis(dimethylamino)benzophenone (Michler's Ketone) | Known for its use in dye production and also exhibits mutagenic properties. | |
| 4,4'-Methylenebis(N,N-dimethylbenzenamine) | Classified as a carcinogen; used in dye synthesis. | |
| 4-Diethylaminobenzaldehyde | Used mainly in organic synthesis; less effective as a photoinitiator. |
These compounds highlight the unique position of 4,4'-bis(diethylamino)benzophenone within this class due to its dual functionality as both a ketone and an amine group, enhancing its effectiveness as a photoinitiator while also raising safety considerations regarding mutagenicity .
Physical Description
XLogP3
Appearance
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 22 of 143 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 121 of 143 companies with hazard statement code(s):;
H315 (54.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (64.46%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (53.72%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (35.54%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (10.74%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H413 (41.32%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Environmental Hazard
Other CAS
General Manufacturing Information
Methanone, bis[4-(diethylamino)phenyl]-: ACTIVE







